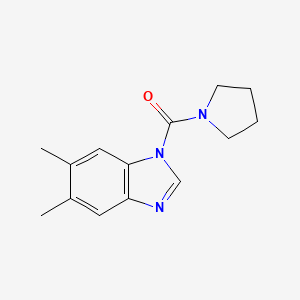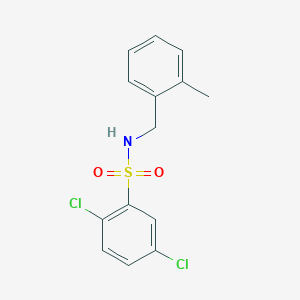![molecular formula C20H19N3O B5805309 5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as P7C3 and has been found to have neuroprotective effects in preclinical studies. In
Wirkmechanismus
The mechanism of action of P7C3 is not fully understood. However, it has been proposed that P7C3 may promote the survival of neurons by inhibiting the activity of proapoptotic proteins and activating antiapoptotic proteins. P7C3 has also been found to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule critical for cellular metabolism and energy production.
Biochemical and Physiological Effects:
P7C3 has been found to enhance the survival of neurons in the brain and has been shown to have anti-inflammatory effects. In addition, P7C3 has been found to increase the levels of NAD+ in cells, which may have beneficial effects on cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of P7C3 is its neuroprotective effects, which make it a valuable tool for studying the survival of neurons in the brain. However, P7C3 has limitations in terms of its solubility and stability, which may affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on P7C3. One area of focus is the development of more stable and soluble analogs of P7C3 that can be used in experiments. Another area of focus is the investigation of the mechanism of action of P7C3 and its effects on cellular metabolism and energy production. Finally, the potential applications of P7C3 in the treatment of neuroinflammatory disorders and neurodegenerative diseases such as Parkinson's disease are areas of active research.
Synthesemethoden
The synthesis of P7C3 involves the reaction of 1-naphthyl hydrazine with 2-methyl-3-bromopropionic acid in the presence of potassium carbonate. The resulting intermediate is then reacted with isopropylamine to yield P7C3. This synthesis method has been optimized and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
P7C3 has been shown to have neuroprotective effects in preclinical studies. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. P7C3 has also been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region affected in Parkinson's disease. In addition, P7C3 has been found to have anti-inflammatory effects and may have potential applications in the treatment of neuroinflammatory disorders.
Eigenschaften
IUPAC Name |
2-methyl-3-naphthalen-1-yl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-12(2)17-11-18(24)23-20(21-17)19(13(3)22-23)16-10-6-8-14-7-4-5-9-15(14)16/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFZENNIDIMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-naphthalen-1-yl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)

![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)



![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
